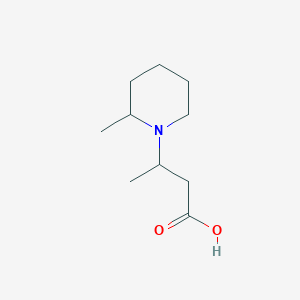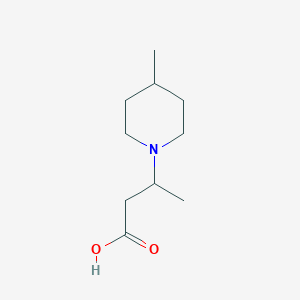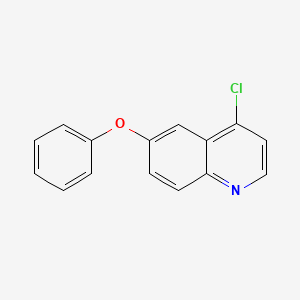![molecular formula C14H15N5 B1419003 4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline CAS No. 1154214-13-7](/img/structure/B1419003.png)
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline
Descripción general
Descripción
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. The structure features a triazolopyrimidine core, which is known for its biological activity, linked to an aniline moiety through a methyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting with 5,7-dimethyl-1,2,4-triazole and reacting it with a suitable aldehyde or ketone under acidic or basic conditions can form the triazolopyrimidine ring.
Methylation: The next step involves the introduction of a methyl group at the 3-position of the triazolopyrimidine ring. This can be done using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with Aniline: Finally, the methylated triazolopyrimidine is coupled with aniline. This can be achieved through a nucleophilic substitution reaction, where the aniline attacks the methyl group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can also occur, especially at the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are typical.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its triazolopyrimidine core is known for its biological activity, making it a candidate for the development of drugs targeting specific enzymes or receptors. Studies have indicated its potential use in cancer treatment, where it may act as an inhibitor of certain kinases involved in cell proliferation .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit kinases such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival. By binding to the ATP-binding sites of these kinases, the compound can block their activity, leading to the inhibition of tumor cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)aniline: Similar in structure but with a pyridazine ring instead of a pyrimidine ring.
4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methyl)aniline: Another structural isomer with different positioning of the nitrogen atoms in the triazolopyrimidine ring.
Uniqueness
The uniqueness of 4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline lies in its specific arrangement of the triazolopyrimidine core and the aniline moiety, which imparts distinct chemical and biological properties. This specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
4-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9-7-10(2)19-13(17-18-14(19)16-9)8-11-3-5-12(15)6-4-11/h3-7H,8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKVYAHLYNIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CC3=CC=C(C=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)







![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)


![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)

